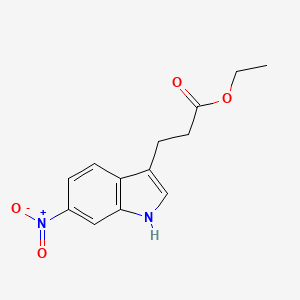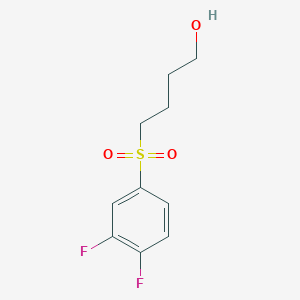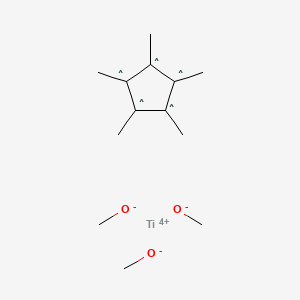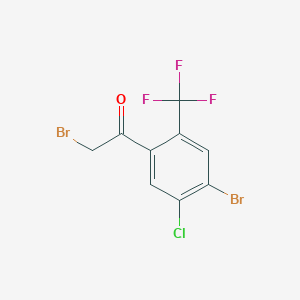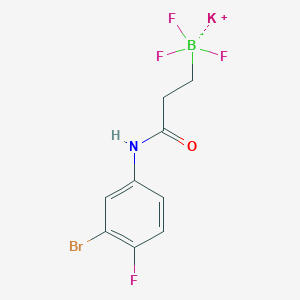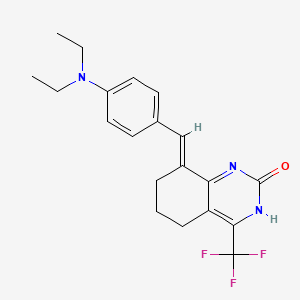
8-(E)-(p-Diethylaminobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(E)-(p-Diethylaminobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline is a complex organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(E)-(p-Diethylaminobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions . The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process . Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
8-(E)-(p-Diethylaminobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
8-(E)-(p-Diethylaminobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 8-(E)-(p-Diethylaminobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as kinases and transcription factors.
Pathways Involved: It may inhibit key signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, leading to the suppression of cancer cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Exhibits similar anticancer activity and is used as a potential Werner-dependent antiproliferative agent.
Quinazoline-based fluorescent compounds: Used in the development of new materials with specific photophysical properties.
Uniqueness
8-(E)-(p-Diethylaminobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Eigenschaften
Molekularformel |
C20H22F3N3O |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
(8E)-8-[[4-(diethylamino)phenyl]methylidene]-4-(trifluoromethyl)-3,5,6,7-tetrahydroquinazolin-2-one |
InChI |
InChI=1S/C20H22F3N3O/c1-3-26(4-2)15-10-8-13(9-11-15)12-14-6-5-7-16-17(14)24-19(27)25-18(16)20(21,22)23/h8-12H,3-7H2,1-2H3,(H,24,25,27)/b14-12+ |
InChI-Schlüssel |
ZNEXNSYDYGHJGN-WYMLVPIESA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\CCCC3=C(NC(=O)N=C23)C(F)(F)F |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2CCCC3=C(NC(=O)N=C23)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)
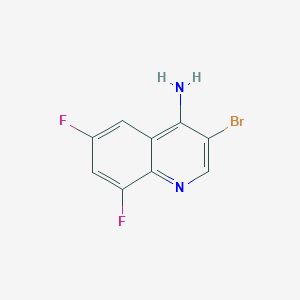

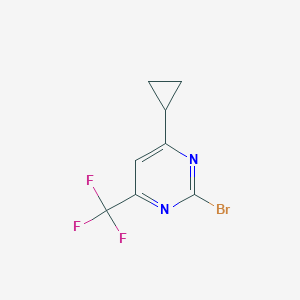
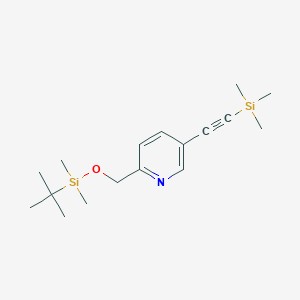

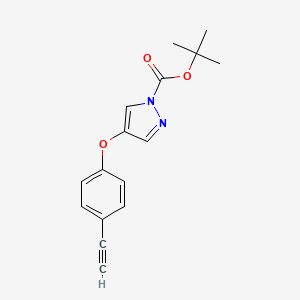
![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
